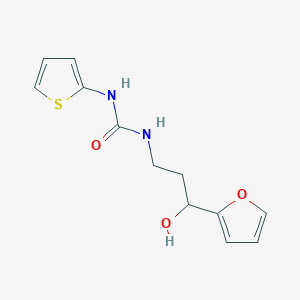

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FHPU and is a urea derivative that contains both furan and thiophene rings.

Wissenschaftliche Forschungsanwendungen

Desulfurization and Surface Chemistry

Recent research in the field of surface chemistry and catalysis has highlighted the distinct behavior of thiophene and furan compounds on palladium surfaces. A study by Caldwell and Land (1997) delved into the mechanisms of heterocycle decomposition on Pd(111) surfaces, offering insights into the desulfurization, deoxygenation, and denitrogenation processes. Thiophene decomposition, in contrast to furan, initiates via a C4H4 intermediate, highlighting the potential of furan compounds in surface chemistry applications and catalytic processes (Caldwell & Land, 1997).

Urease Inhibition for Medical Applications

The study of urease inhibitors has significant implications for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Kosikowska and Berlicki (2011) reviewed various urease inhibitors, including urea derivatives, as potential drugs for these infections. This research underscores the role of compounds like 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea in medicinal chemistry, particularly in developing treatments for gastrointestinal and urinary tract infections (Kosikowska & Berlicki, 2011).

Role in Nucleobase and Nucleoside Chemistry

The synthesis and biological importance of furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues have been extensively reviewed, highlighting the critical role of furan and thiophene derivatives in drug design. Ostrowski (2022) presented a comprehensive analysis of the impact these compounds have on medicinal chemistry, showcasing their applications in antiviral, antitumor, and antimycobacterial drug development. This research indicates the importance of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea in the synthesis of bioactive molecules with potential therapeutic applications (Ostrowski, 2022).

Biomass Conversion and Polymer Production

The conversion of plant biomass into furan derivatives for the production of polymers and fuels is a growing area of interest. Chernyshev, Kravchenko, and Ananikov (2017) reviewed advancements in the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, pointing out the potential of furan derivatives in replacing non-renewable hydrocarbon sources. This research highlights the versatility of furan compounds in sustainable chemistry and their role in developing new materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Urea Biosensors and Analytical Applications

The development of urea biosensors has seen significant advancements, with applications in detecting and quantifying urea concentrations in various fields. Botewad et al. (2021) provided a comprehensive review of recent advances in biosensors for urea detection, emphasizing the use of nanoparticles, conducting polymers, and carbon materials for enzyme immobilization. This research underlines the importance of compounds like 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea in analytical chemistry and biosensor development, offering solutions for critical health and environmental monitoring applications (Botewad et al., 2021).

Eigenschaften

IUPAC Name |

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c15-9(10-3-1-7-17-10)5-6-13-12(16)14-11-4-2-8-18-11/h1-4,7-9,15H,5-6H2,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHMUGARFXNEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)NC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2714778.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)

![3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714782.png)

![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)

![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)

![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)